2-n-Propyl-4-imidazolemethanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H12N2O |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
(2-propyl-1H-imidazol-5-yl)methanol |
InChI |
InChI=1S/C7H12N2O/c1-2-3-7-8-4-6(5-10)9-7/h4,10H,2-3,5H2,1H3,(H,8,9) |
InChI Key |
TUCQOIQFSKJKPH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC=C(N1)CO |
Origin of Product |
United States |
Synthetic Methodologies for 2 N Propyl 4 Imidazolemethanol
Classical and Established Synthetic Routes
Established methods for synthesizing 2-n-Propyl-4-imidazolemethanol and its analogs typically rely on multi-step sequences starting from acyclic precursors or simpler imidazole (B134444) derivatives. These routes prioritize the construction of the core imidazole ring followed by functional group manipulations.
Multi-Step Approaches from Precursor Molecules
The classical synthesis of substituted imidazolemethanols often involves the formation of the imidazole ring from appropriate starting materials, followed by the introduction or modification of side chains. A representative, though slightly varied, synthesis for a related compound, 5-Methyl-2-n-propyl-4-imidazolemethanol, illustrates this multi-step approach. The process begins with a precursor product which is then subjected to a series of reactions including hydrolysis, neutralization, and purification to yield the final methanol (B129727) derivative. prepchem.com
The general pathway involves heating the precursor in an acidic aqueous solution, followed by concentration and precipitation using a mixture of organic solvents. prepchem.com The crude product is then isolated, redissolved, and carefully neutralized to liberate the free base. Subsequent separation and recrystallization from a suitable solvent system, such as acetone, are performed to obtain the purified product. prepchem.com The final product's purity is often confirmed by its melting point, for instance, the synthesis of 5-Methyl-2-n-propyl-4-imidazolemethanol yields a product with a melting point of 134°-136° C. prepchem.com
This compound, this compound, itself serves as a crucial starting material or intermediate for the synthesis of more complex molecules. For example, it can be oxidized using concentrated nitric acid to produce the corresponding 2-n-Propyl-4-imidazolecarboxaldehyde, a key building block for various heterocyclic compounds. google.comgoogleapis.com
| Step | Procedure | Reagents/Solvents | Purpose |
|---|---|---|---|
| 1 | Acidic Hydrolysis | Water, Concentrated Hydrochloric Acid | To remove protecting groups or modify existing functional groups on the precursor. |
| 2 | Concentration & Precipitation | Acetone, Ethanol (B145695) | To isolate the product as a salt after the reaction. |
| 3 | Filtration | N/A | To separate the solid product from the reaction mixture. |
| 4 | Neutralization | Potassium Carbonate (K2CO3) solution | To convert the product salt into its neutral, free base form. |
| 5 | Purification | Methanol, Acetone | To remove impurities by recrystallization, yielding the final pure compound. |
Optimization of Reaction Conditions for Yield and Purity
Optimizing reaction conditions is critical in classical synthesis to maximize the yield and ensure the high purity of this compound. This involves the systematic variation of several parameters. The choice of solvent is crucial; for instance, the solubility of intermediates and the final product in solvents like water, acetone, and ethanol dictates the efficiency of reaction and purification steps. prepchem.com
Temperature control is another key factor. Heating on a steam bath is used to drive the hydrolysis reaction to completion, while subsequent chilling is employed to maximize the precipitation of the product salt. prepchem.com The choice of base for neutralization, such as potassium carbonate, and the careful control of pH are essential to ensure the complete conversion to the free base without causing degradation. prepchem.com Purity is achieved through techniques like recrystallization, where a carefully selected solvent system (e.g., hot acetone) allows the desired compound to crystallize while impurities remain in solution. prepchem.com The effectiveness of this optimization is demonstrated by obtaining a product with a sharp, defined melting point. prepchem.com
Advanced and Novel Synthetic Strategies
Modern synthetic chemistry has introduced advanced strategies that often focus on increasing efficiency, selectivity, and atom economy. For imidazole synthesis, these methods frequently involve catalytic approaches for the formation and functionalization of the heterocyclic ring.
Catalytic Approaches in Imidazole Ring Formation
Catalysis offers elegant pathways to construct the imidazole scaffold, often under milder conditions and with higher selectivity than classical methods. These strategies can be broadly categorized into those using transition metals and those employing organocatalysts.
Transition metal catalysis, particularly with palladium, has revolutionized the synthesis of substituted imidazoles. chemie-brunschwig.ch A primary advantage is the ability to perform direct C-H bond functionalization, which avoids the need to pre-activate the starting materials (e.g., by converting them to organoboronates or organozinc reagents), thus shortening the synthetic sequence. jst.go.jp
Palladium-catalyzed C-H arylation allows for the direct coupling of an aryl group to a specific carbon atom of the imidazole ring. jst.go.jpresearchgate.net Researchers have developed methods for selective arylation at various positions. For example, intensive screening of reaction conditions identified a palladium pivalate (B1233124) (Pd(OPiv)₂) catalyst with a fluorinated bathophenanthroline (B157979) ligand as optimal for the C4–H activation of 2,5-disubstituted imidazoles. jst.go.jp Similarly, ligandless palladium acetate (B1210297) (Pd(OAc)₂) has been used for the direct C-5 arylation of imidazoles, with the choice of solvent, such as anisole, being critical to the reaction's success. nih.gov These methods provide powerful tools for creating complex, arylated imidazole structures that are fundamental scaffolds in many fields. jst.go.jp
| Target Position | Catalyst System | Base | Solvent | Key Finding | Reference |
|---|---|---|---|---|---|
| C4-Position | Pd(OPiv)₂ / F-bathophenanthroline | Cs₂CO₃ | 1,4-Dioxane | A specific fluorinated ligand was identified as optimal for C4-H N-heteroarylation. | jst.go.jp |
| C5-Position | Pd(OAc)₂ (ligandless) | K₂CO₃ | Anisole | The reaction solvent was found to deeply influence the outcome of the arylation. | nih.gov |
| C2-Position | Pd(OAc)₂ / P(o-tolyl)₃ | K₂CO₃ | DMA | Conditions were developed for the site-selective C2-arylation of an imidazole-4-carboxylate precursor. | researchgate.net |
| Fused Rings | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMSO | Intramolecular C-H arylation was achieved under mild conditions to form fused heteroaromatic compounds. | kobe-u.ac.jp |
Organocatalysis, the use of small organic molecules as catalysts, presents a complementary and often more sustainable approach to heterocycle synthesis. nih.gov A prominent class of organocatalysts, N-heterocyclic carbenes (NHCs), are themselves frequently derived from an imidazole scaffold, highlighting the importance of this ring system in modern catalysis. a2bchem.com These catalysts can be used in a wide array of chemical transformations.
Furthermore, biodegradable and eco-friendly organocatalysts, such as the amino acid Glutamic acid, have been successfully employed in the synthesis of complex heterocyclic systems through multi-component reactions. nih.gov These reactions, which combine three or more starting materials in a single step, are highly efficient. The use of an organocatalyst like Glutamic acid in an environmentally benign solvent like ethanol demonstrates a green and sustainable approach to synthesizing complex molecules, a principle that is increasingly applied to the synthesis of all classes of compounds, including imidazole derivatives. nih.gov
2 Green Chemistry Principles in this compound Synthesis
The synthesis of this compound is increasingly being guided by the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are being applied to various aspects of its synthesis, from the choice of solvents and catalysts to waste reduction strategies.
1 Solvent-Free Reactions
A significant advancement in the green synthesis of imidazole derivatives involves the use of solvent-free reaction conditions. tandfonline.com Traditional organic syntheses often rely on volatile and toxic organic solvents, which contribute to environmental pollution and pose safety risks. Solvent-free, or solid-state, reactions offer a more environmentally benign alternative by eliminating the need for these solvents.
In the context of imidazole synthesis, one-pot, solvent-free methodologies have been developed. tandfonline.com For instance, the synthesis of substituted imidazoles has been successfully achieved by heating a mixture of a dicarbonyl compound, an aldehyde, a primary amine, and an ammonium (B1175870) salt without any solvent. organic-chemistry.org This approach not only reduces solvent-related waste but can also lead to simpler work-up procedures and potentially higher yields.
For the synthesis of this compound, a hypothetical solvent-free approach could involve the reaction of butanal (the precursor for the 2-n-propyl group), a suitable 1,2-dicarbonyl compound, and a source of ammonia (B1221849), heated under controlled conditions. This method would align with green chemistry principles by avoiding organic solvents.
2 Atom Economy Considerations
Atom economy is a key concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. An ideal reaction would have 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, with no byproducts.
Syntheses of 1,2-amino alcohols, a class of compounds that includes this compound, are being developed with a focus on maximizing atom economy. acs.org For example, certain catalytic reactions for the formation of 1,2-amino alcohols proceed with perfect atom economy. acs.org
To illustrate, consider a hypothetical synthesis of this compound via a cycloaddition reaction. The atom economy of such a reaction would be calculated as:
(Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%
The closer this value is to 100%, the more efficient and less wasteful the reaction is considered. The table below outlines a comparison of different synthetic routes in terms of their potential atom economy.
Table 1: Atom Economy Comparison for Hypothetical Syntheses of this compound
| Synthetic Route | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |
| Route A: Condensation | Butyraldehyde (B50154), Glyoxal (B1671930), Ammonia | This compound | Water | ~85% |
| Route B: From an Amino Acid | Histidine derivative, Propionyl chloride | This compound | Hydrochloric acid, Carbon dioxide | ~70% |
| Route C: Catalytic Cycloaddition | Propargylamine, Butyraldehyde | This compound | None | 100% |
This table is illustrative and based on hypothetical reaction pathways.
3 Waste Minimization Strategies
Minimizing waste is a cornerstone of green chemistry and is crucial in the industrial production of chemical compounds. Several strategies can be employed to reduce waste during the synthesis of this compound. These strategies focus on improving reaction efficiency and implementing better process controls.
Key waste minimization measures include:
Metering and control of reactants: Precise control over the quantities of active ingredients helps to minimize the generation of waste from unreacted starting materials. environmentclearance.nic.in
Use of automated systems: Automated filling and closed-feed systems for batch reactors can significantly reduce spillage and loss of materials. environmentclearance.nic.in
Vapor recovery systems: Venting equipment through vapor recovery systems can capture and recycle volatile compounds, preventing their release into the atmosphere. environmentclearance.nic.in
Catalyst recycling: Employing heterogeneous catalysts or catalyst systems that can be easily separated and reused for multiple reaction cycles reduces waste and production costs.
Solvent recycling: When solvents are necessary, implementing distillation and other purification techniques allows for their recovery and reuse.
3 Flow Chemistry Applications in Continuous Synthesis
Flow chemistry, or continuous flow processing, is emerging as a powerful tool for the synthesis of pharmaceuticals and fine chemicals, including imidazole derivatives. This technology involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors.
The application of flow chemistry to the synthesis of this compound offers several advantages over traditional batch processing:
Enhanced safety: The small reaction volumes within a flow reactor minimize the risks associated with highly reactive or hazardous intermediates.
Improved heat and mass transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, leading to higher yields and fewer side products.
Increased throughput and scalability: Once a flow process is optimized, production can be easily scaled up by running the system for longer periods or by using multiple reactors in parallel.
Reduced reaction times: Continuous flow systems have been shown to dramatically reduce reaction times for imidazole formation from hours to mere minutes.
For instance, translating batch cyclization protocols for imidazole synthesis to continuous flow systems using microreactors has demonstrated a significant reduction in reaction time while maintaining high conversion rates. A similar approach could be developed for the continuous synthesis of this compound, potentially involving the reaction of precursors in a heated and pressurized flow system.
4 Biocatalytic Transformations towards Imidazole Structures
Biocatalysis, the use of natural catalysts such as enzymes, is a rapidly growing field in green chemistry. Enzymes offer high selectivity and can operate under mild reaction conditions, reducing the need for harsh chemicals and protecting groups.
Several biocatalytic methods have been explored for the synthesis of imidazole and its derivatives:
Use of Lipases: Lipases, such as Candida antarctica Lipase B (CAL-B), have been employed in the kinetic resolution of racemic imidazole-containing alcohols, achieving high enantioselectivity. This approach could be used to produce enantiomerically pure forms of this compound.
Whole-cell Biocatalysts: Engineered whole-cell biocatalysts, such as E. coli expressing specific enzymes, have been used to convert amino acids like L-histidine into imidazole derivatives. nih.govresearchgate.net This method offers an environmentally friendly and potentially cost-effective route to imidazole-containing compounds.
Novel Biocatalysts: Research has also explored the use of unconventional biocatalysts, such as fruit juices, for the synthesis of imidazoles. tandfonline.comtandfonline.com These natural catalysts can be effective in promoting the desired reactions under mild conditions.
The table below summarizes various biocatalysts and their applications in the synthesis of imidazole structures.
Table 2: Biocatalysts in Imidazole Synthesis
| Biocatalyst | Application | Key Findings | Reference |
| Candida antarctica Lipase B (CAL-B) | Enantioselective acetylation of an imidazole methanol derivative | Achieved a high enantiomeric ratio (98:2) | |
| E. coli expressing L-amino acid deaminase | Conversion of L-histidine to imidazole-4-pyruvic acid | A key step in the biocatalytic production of imidazole-4-acetic acid | nih.govresearchgate.net |
| Porcine Pancreatic Lipase (PPL) | Synthesis of imidazo[1,2-a]pyridine-based heterocycles | Good to excellent yields (89-95%) under mild conditions | rsc.org |
| Fruit Juices (e.g., Citrus limon L.) | Catalyzing the synthesis of substituted imidazoles | An eco-friendly and efficient catalytic system | tandfonline.comtandfonline.com |
These biocatalytic approaches hold significant promise for the development of sustainable and efficient synthetic routes to this compound and other valuable imidazole compounds.
Chemical Reactivity and Derivatization Studies of 2 N Propyl 4 Imidazolemethanol
Functional Group Interconversions at the Hydroxyl Moiety
The hydroxyl group of 2-n-propyl-4-imidazolemethanol is a primary alcohol, which can undergo several key transformations.
Oxidation: A significant reaction is the oxidation of the hydroxyl group. For instance, treatment with concentrated nitric acid oxidizes the methanol (B129727) group to a carboxaldehyde, yielding 2-n-propyl-4-imidazolecarboxaldehyde. google.com This aldehyde can serve as a precursor for further synthetic modifications. The hydroxyl group can also be oxidized to form a ketone.
Chlorination: The hydroxyl group can be substituted with a chlorine atom. This has been achieved using reagents like phosphorus pentachloride (PCl5) to produce 2-n-propyl-4-chloromethylimidazole. sciencemadness.org This chlorinated derivative is a valuable intermediate for introducing the imidazole (B134444) moiety into other molecules through nucleophilic substitution reactions.
The following table summarizes these key interconversions:
| Starting Material | Reagent | Product | Reaction Type |
| This compound | Concentrated Nitric Acid | 2-n-Propyl-4-imidazolecarboxaldehyde | Oxidation |
| This compound | Phosphorus Pentachloride | 2-n-Propyl-4-chloromethylimidazole | Chlorination |
Reactions Involving the Imidazole Nitrogen Atoms
The imidazole ring contains two nitrogen atoms, both of which can participate in chemical reactions. The imidazole ring is aromatic, containing a sextet of π-electrons. atamanchemicals.comnih.gov It is also amphoteric, meaning it can act as both an acid and a base. atamanchemicals.comnih.gov
The nitrogen atoms of the imidazole ring are nucleophilic and can react with various electrophiles. For example, the imidazole ring can interact with enzymes and receptors, modulating their activity. The two nitrogen atoms can also serve as coordination sites for metal ions, forming metal complexes. mdpi.com
Alkylation and Acylation Reactions for Novel Derivative Synthesis
Alkylation and acylation reactions are fundamental for the synthesis of novel derivatives of this compound. These reactions typically occur at the nitrogen atoms of the imidazole ring or at the hydroxyl group.
N-Alkylation: The nitrogen atoms of the imidazole ring can be alkylated using various alkylating agents. For instance, the reaction with dimethyl formamide (B127407) dimethyl acetal (B89532) can lead to N-methylation. google.com Solid-phase synthesis techniques have also been employed for the alkylation of similar imidazole-containing compounds. mdpi.com
Acylation: Acylation can occur at the hydroxyl group to form esters or at the imidazole nitrogen. The choice of acylating agent and reaction conditions determines the site of acylation. For example, Friedel-Crafts acylation is a common method for acylating aromatic rings, though it typically requires a Lewis acid catalyst. thermofisher.com
A general representation of these reactions is shown below:
| Reaction Type | Reagent Type | Potential Product |
| N-Alkylation | Alkyl halide | N-alkylated imidazole derivative |
| O-Acylation | Acyl halide/anhydride | Ester derivative |
| N-Acylation | Acyl halide/anhydride | N-acylated imidazole derivative |
Strategic Modifications for Ligand and Scaffold Development
The structural features of this compound make it an attractive scaffold for the development of ligands for various biological targets. The imidazole moiety is a common feature in many biologically active molecules and can participate in key binding interactions. a2bchem.comresearchgate.net
Strategic modifications of the this compound core can lead to the development of potent and selective ligands. For example, the synthesis of tridentate ligands containing two imidazole groups has been reported, demonstrating the utility of the imidazole scaffold in creating molecules with specific coordination properties. mdpi.com The 2-aminoimidazole (2-AI) ring, a related structure, is a widely used building block in the design of new biologically active compounds. researchgate.net
Stereoselective Transformations for Advanced Derivatives
The creation of chiral centers is crucial for developing advanced derivatives with specific biological activities. While this compound itself is achiral, stereoselective reactions can be employed to introduce chirality.
For instance, if a ketone is formed from the oxidation of a related imidazole-containing methanol, its reduction can lead to the formation of a chiral alcohol. The use of chiral reducing agents can favor the formation of one enantiomer over the other.
Furthermore, the synthesis of chiral imidazole derivatives often starts from readily available enantiopure precursors like α-amino acids. mdpi.com These chiral building blocks can be incorporated to create advanced, stereochemically defined derivatives. For example, the synthesis of vicinal amino alcohols, a common motif in natural products, can be achieved through diastereoselective methods starting from amino acids. acs.org
Role of 2 N Propyl 4 Imidazolemethanol As a Key Synthetic Intermediate in Pharmaceutical Api Development
Precursor in Angiotensin II Receptor Blocker (ARB) Synthesis (e.g., Olmesartan Medoxomil intermediate)
A highly significant application of the 2-n-propyl-imidazole scaffold is in the synthesis of Olmesartan Medoxomil, a potent and selective ARB. The key intermediate in this synthesis is a more complex derivative, Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. google.com This molecule contains the core 2-n-propyl-imidazole structure and is the foundational piece upon which the rest of the Olmesartan molecule is constructed. Its strategic importance has led to considerable research into developing economically viable and technically feasible synthetic routes. The key step in the synthesis of Olmesartan is the regioselective N-alkylation of this imidazole (B134444) intermediate with a substituted biphenyl tetrazole moiety. nih.gov
The synthesis of Olmesartan Medoxomil from its key imidazole intermediate has been approached through several pathways, primarily differing in the choice of reagents, solvents, and reaction conditions for the crucial N-alkylation step.
One established pathway involves the coupling of Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate with N-(triphenylmethyl)-5-[4′-(bromomethyl)biphenyl-2-yl]tetrazole (TTBB). This reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide. The choice of base is critical for the reaction's success. For instance, strong bases such as sodium hydride have been used, as has potassium carbonate. nih.gov
Following the coupling reaction, the resulting intermediate, Trityl Olmesartan Ethyl Ester, undergoes saponification to the carboxylic acid, which is then esterified to yield Trityl Olmesartan Medoxomil. The final step involves the deprotection (detritylation) of the tetrazole group, typically using an acid like aqueous acetic acid, to furnish Olmesartan Medoxomil. nih.govgoogle.com
The development of continuous flow reactor processes for the synthesis of the imidazole intermediate itself represents another leap in efficiency. A continuous flow method for preparing Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate was developed to solve problems of low purity and high cost in traditional batch processes. This method allows for better control of reaction parameters, leading to a product with high purity where key impurities can be controlled to below 0.1%. nih.gov
Table 1: Comparison of Olmesartan Medoxomil Synthetic Routes
| Feature | Traditional Route | Improved Batch Process nih.gov | Continuous Flow (Intermediate) |
|---|---|---|---|
| Purification | Column Chromatography | Simple Isolation/Crystallization | Recrystallization |
| Overall Yield | Lower | 62% | High Synthesis Efficiency |
| Purity | Variable | ≥99.9% | High Purity (<0.1% key impurities) |
| Scalability | Difficult | Suitable for Industrial Production | Suitable for Industrial Production |
| Key Advantage | Established Chemistry | High Yield & Purity, Simple Operations | Cost-effective, High Purity |
Building Block for Other Heterocyclic Scaffolds in Medicinal Chemistry
While its role in ARB synthesis is prominent, the 2-n-propyl-imidazole scaffold is a versatile building block for creating other complex heterocyclic systems in medicinal chemistry. google.com Heterocyclic compounds are a cornerstone of drug discovery, with scaffolds like imidazole being identified as "privileged structures" due to their prevalence in pharmacologically active molecules. google.com
The imidazole ring can be functionalized at multiple positions, allowing chemists to modify the structure to interact with different biological targets. For example, by altering the synthetic route, the core 2-n-propyl-imidazole can be used to prepare novel non-peptide angiotensin II receptor antagonists with different heterocyclic frameworks, such as imidazo[4,5-c]pyridine derivatives. google.com The development of such molecules demonstrates the adaptability of the initial imidazole building block to explore structure-activity relationships and design compounds with potentially improved therapeutic profiles. google.com The versatility of such building blocks is crucial for generating libraries of compounds for screening and identifying new drug candidates.
Process Chemistry Considerations in Industrial Scale-Up of API Synthesis
Translating a laboratory-scale synthesis to industrial production requires rigorous process chemistry development to ensure safety, efficiency, and consistency. For the synthesis of APIs like Olmesartan, where the 2-n-propyl-imidazole intermediate is key, scale-up involves optimizing every step to be robust and economical. This includes modifying reaction conditions developed in medicinal chemistry labs to be suitable for large-scale reactors, minimizing the use of hazardous or expensive reagents, and designing efficient isolation and purification procedures. The development of continuous plug flow reactors for challenging steps, for instance, can offer significant advantages in safety, control, and throughput compared to traditional batch processing.
Impurity profiling—the identification, quantification, and control of all potential impurities in an API—is a critical regulatory requirement and a cornerstone of process safety and product efficacy. During the synthesis of Olmesartan, impurities can arise from starting materials, intermediates, by-products of side reactions, or degradation of the product.
For the 2-n-propyl-imidazole intermediate and subsequent steps, a thorough impurity profile must be established. This involves developing and validating sensitive analytical methods, primarily High-Performance Liquid Chromatography (HPLC), to detect and quantify any unwanted chemical entities. For example, in the synthesis of Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate, process-related impurities such as an acetyl impurity have been identified and synthesized for use as reference standards. google.com By understanding the origin of each impurity, process chemists can modify reaction conditions to minimize their formation, ensuring the final API meets stringent purity specifications set by regulatory bodies like the ICH.
A robust and reproducible manufacturing process is one that consistently produces a product of the desired quality despite small, unavoidable variations in process parameters. For each step in the synthesis of an API like Olmesartan, robustness studies are conducted to identify critical process parameters (CPPs) that have a significant impact on critical quality attributes (CQAs) like yield and purity.
These studies involve systematically varying parameters such as reaction temperature, reagent stoichiometry, reaction time, and solvent composition to define a proven acceptable range (PAR) for the process. A process that operates reliably within this range is considered robust. For example, the successful scale-up of the Olmesartan synthesis with high yield and purity demonstrates a robust process where reaction times are short and operations are straightforward for a manufacturing plant setting. nih.gov Ensuring that the synthesis of the key 2-n-propyl-imidazole intermediate and its subsequent conversion to the final API is both robust and reproducible is essential for consistent, high-quality, and cost-effective drug manufacturing.
Advanced Analytical Research Methodologies for 2 N Propyl 4 Imidazolemethanol and Its Precursors/derivatives
Spectroscopic Techniques for Reaction Monitoring and Structural Elucidation Research
Spectroscopic methods are indispensable for gaining in-depth insights into the chemical transformations occurring during the synthesis of 2-n-Propyl-4-imidazolemethanol. These techniques allow for the non-invasive, real-time analysis of reaction mixtures, providing valuable data on reaction kinetics, the formation of intermediates, and the ultimate structural confirmation of the final product and any associated impurities.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Process Analytics
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful analytical tool in the realm of process analytical technology (PAT) for the synthesis of complex molecules like this compound. sci.amamericanpharmaceuticalreview.com Its ability to provide detailed structural information and quantitative data makes it invaluable for monitoring reaction progress and ensuring the desired product is formed. sci.amntnu.no
In the synthesis of this compound, ¹H and ¹³C NMR are instrumental in tracking the conversion of starting materials and the emergence of the final product. The chemical shifts and coupling constants of the protons and carbons in the imidazole (B134444) ring and its substituents provide a unique fingerprint for each molecule in the reaction mixture. For instance, the appearance of specific signals corresponding to the propyl group and the hydroxymethyl group, alongside the characteristic signals of the imidazole ring, would confirm the formation of this compound.
Table 1: Hypothetical ¹H NMR Chemical Shift Assignments for the Synthesis of this compound
| Compound | Functional Group | Proton | Chemical Shift (ppm) |
| Starting Material A | Imidazole | Ring Protons | 7.0 - 8.0 |
| Starting Material B | Propyl Precursor | CH₃, CH₂, CH₂ | 0.9 - 3.0 |
| This compound | Imidazole | Ring Protons | 7.2 - 7.8 |
| Propyl Group | CH₃ | ~0.9 | |
| Propyl Group | CH₂ | ~1.6 | |
| Propyl Group | CH₂ (attached to ring) | ~2.6 | |
| Methanol (B129727) Group | CH₂ | ~4.5 | |
| Methanol Group | OH | Variable |
Note: The chemical shifts are hypothetical and can vary based on the solvent and other experimental conditions.
On-line and flow NMR techniques have further enhanced the utility of NMR in process analytics. sci.amntnu.no By integrating an NMR spectrometer with a reaction vessel, it is possible to acquire spectra in real-time, providing a dynamic view of the reaction. This allows for the precise determination of reaction endpoints, the identification of transient intermediates, and the optimization of reaction parameters such as temperature, pressure, and catalyst loading. ntnu.noresearchgate.net The quantitative nature of NMR also enables the determination of the concentration of reactants, products, and byproducts over time, which is crucial for kinetic studies and process modeling. ntnu.no
Challenges in applying NMR in a process environment, such as the need for deuterated solvents, can be overcome by using solvent suppression techniques and specialized flow cells. sci.am The wealth of information provided by high-resolution NMR makes it a cornerstone of modern process development for imidazole-based active pharmaceutical ingredients and other fine chemicals.
Advanced Mass Spectrometry (MS) Techniques for Complex Mixtures
Advanced Mass Spectrometry (MS) techniques are indispensable for the analysis of complex reaction mixtures generated during the synthesis of this compound. MS provides highly sensitive and specific detection of molecules based on their mass-to-charge ratio (m/z), enabling the identification of the target compound, its precursors, intermediates, and any potential impurities, even at trace levels. semanticscholar.org
High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI), is particularly powerful for the structural elucidation of novel compounds and the unambiguous identification of components in a complex matrix. americanpharmaceuticalreview.com The accurate mass measurement provided by HRMS allows for the determination of the elemental composition of a molecule, which is a critical step in its characterization. For this compound, HRMS would be used to confirm its molecular formula by matching the experimentally determined mass to the theoretical mass with a high degree of accuracy.
Tandem mass spectrometry (MS/MS) is another advanced technique that provides further structural information by fragmenting a selected ion and analyzing the resulting fragment ions. researchgate.net The fragmentation pattern is characteristic of the molecule's structure and can be used to differentiate between isomers and to identify the location of substituents on the imidazole ring. This is particularly useful for identifying and characterizing unexpected byproducts in the synthesis of this compound.
The coupling of liquid chromatography with mass spectrometry (LC-MS) is a widely used approach for the analysis of complex mixtures. ntnu.noresearchgate.net The chromatographic separation of the components prior to their introduction into the mass spectrometer allows for the individual analysis of each component, even if they have similar masses. This is essential for the comprehensive impurity profiling of this compound, where even small amounts of impurities need to be identified and quantified.
Table 2: Key Mass Spectrometry Techniques and Their Applications in the Analysis of this compound
| Technique | Abbreviation | Key Features | Application in this compound Analysis |
| Electrospray Ionization | ESI | Soft ionization technique suitable for polar and thermally labile molecules. | Ionization of this compound and its polar precursors/derivatives for MS analysis. |
| High-Resolution Mass Spectrometry | HRMS | Provides highly accurate mass measurements. | Determination of the elemental composition and confirmation of the molecular formula. |
| Tandem Mass Spectrometry | MS/MS | Involves fragmentation of a selected ion to obtain structural information. | Structural elucidation of the target compound and identification of unknown impurities. |
| Liquid Chromatography-Mass Spectrometry | LC-MS | Combines the separation power of LC with the detection capabilities of MS. | Separation and identification of all components in the reaction mixture, including impurities. |
Ambient ionization techniques, such as Atmospheric Solids Analysis Probe (ASAP), offer the advantage of rapid analysis with minimal to no sample preparation. sci.am These techniques can be used for the direct analysis of reaction mixtures, providing a quick snapshot of the reaction progress and the formation of the desired product.
Infrared (IR) and Raman Spectroscopy for In-Situ Reaction Analysis
Infrared (IR) and Raman spectroscopy are powerful, non-invasive techniques that provide real-time information about the molecular vibrations within a reaction mixture. americanpharmaceuticalreview.compatsnap.com These vibrational spectroscopies are highly valuable as Process Analytical Technology (PAT) tools for the in-situ monitoring of the synthesis of this compound, offering insights into reaction kinetics, the consumption of reactants, and the formation of products and intermediates. ntnu.noresearchgate.net
The synthesis of this compound involves the formation and transformation of various functional groups, each with characteristic vibrational frequencies. For example, the disappearance of bands associated with the starting materials and the concurrent appearance of new bands corresponding to the propyl and hydroxymethyl groups on the imidazole ring can be monitored in real-time.
Table 3: Characteristic Vibrational Frequencies for Monitoring the Synthesis of this compound
| Functional Group/Vibration | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique | Information Provided |
| N-H Stretch (in imidazole precursor) | 3000 - 3500 | IR, Raman | Disappearance indicates substitution on the nitrogen atom. |
| C-H Stretch (aliphatic) | 2850 - 3000 | IR, Raman | Appearance and increase in intensity indicate the incorporation of the propyl group. |
| O-H Stretch (in hydroxymethyl group) | 3200 - 3600 (broad) | IR | Appearance confirms the presence of the hydroxymethyl group. |
| C=C and C=N Ring Stretching (imidazole) | 1400 - 1650 | IR, Raman | Shifts in these bands can indicate changes in the electronic structure of the ring upon substitution. |
| C-N Stretching (imidazole) | 1300 - 1400 | IR, Raman | Changes in these vibrations can be correlated with the formation of the substituted imidazole. |
In-situ monitoring using fiber-optic probes allows for the direct immersion of the probe into the reaction vessel, providing continuous data without the need for sampling. americanpharmaceuticalreview.com This is particularly advantageous for reactions that are sensitive to air or moisture, or for those that involve hazardous reagents.
Raman spectroscopy is often complementary to IR spectroscopy. ntnu.no While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. This makes Raman particularly well-suited for monitoring reactions in aqueous media, as the Raman signal of water is weak. Furthermore, Raman can be very effective for analyzing solid-phase or heterogeneous reactions. researchgate.net
The real-time data generated by in-situ IR and Raman spectroscopy can be used to create concentration profiles of the reactants and products over time. This information is critical for understanding the reaction mechanism, identifying potential bottlenecks, and optimizing the process for improved yield and purity. americanpharmaceuticalreview.com
Chromatographic Separations Research for Purity Assessment and Isolation
Chromatographic techniques are fundamental to the purification and purity assessment of this compound. These methods are essential for separating the target compound from unreacted starting materials, byproducts, and other impurities, ensuring the final product meets the required quality specifications.
High-Performance Liquid Chromatography (HPLC) Method Development for Impurity Analysis
This section will be generated in a future step.
Gas Chromatography (GC) for Volatile Byproducts and Reactants
This section will be generated in a future step.
Supercritical Fluid Chromatography (SFC) for Challenging Separations
Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" analytical technique for the separation of complex mixtures, offering several advantages over traditional high-performance liquid chromatography (HPLC) and gas chromatography (GC). nih.govnews-medical.net SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. teledynelabs.com The low viscosity and high diffusivity of supercritical CO2 facilitate faster separations and higher efficiency. news-medical.netresearchgate.net
For a polar compound like this compound, SFC presents a viable and efficient separation strategy, particularly for resolving it from its synthetic precursors or potential degradation products, which may possess similar polarities. The technique is especially adept at chiral separations, a critical aspect in pharmaceutical development where enantiomeric purity is paramount. news-medical.net The separation of imidazole derivatives can sometimes be challenging due to their basic nature, which can lead to interactions with the stationary phase. nih.govresearchgate.net However, the use of polar co-solvents and additives in the mobile phase can mitigate these effects and improve peak shape and resolution. researchgate.netukm.my
Modern SFC systems can be interfaced with various detectors, including mass spectrometry (MS), providing a powerful tool for both separation and identification. ceon.rs The high efficiency and resolving power of SFC make it suitable for impurity profiling and quality control in the pharmaceutical industry. teledynelabs.com
Below is a hypothetical data table illustrating the potential SFC parameters for the separation of this compound from a closely related impurity.
| Parameter | Value |
|---|---|
| Instrumentation | Analytical Supercritical Fluid Chromatography System |
| Column | Chiral Stationary Phase (e.g., Polysaccharide-based) |
| Mobile Phase | Supercritical CO2 / Methanol with 0.1% additive (e.g., Ammonium (B1175870) Formate) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Detection | UV at 220 nm and Mass Spectrometry (MS) |
| Hypothetical Retention Time (this compound) | 4.5 min |
| Hypothetical Retention Time (Impurity) | 5.2 min |
X-ray Crystallography Studies of Related Imidazole Derivatives for Structural Research
The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. nih.gov Recent advancements in instrumentation and software have made it possible to analyze smaller and more challenging crystals. americanpharmaceuticalreview.comcambridge.org While obtaining a suitable crystal can be a rate-limiting step, the wealth of structural information it provides is invaluable for understanding the compound's properties and for computational modeling studies. nih.gov
Structural data from related imidazole derivatives can also offer insights into the expected molecular conformation and packing of this compound. Powder X-ray diffraction (PXRD) is another valuable tool for characterizing the solid-state properties of pharmaceutical compounds, including polymorphism, which can significantly impact a drug's stability and bioavailability. jeol.comuny.ac.idnih.gov
The following table presents hypothetical crystallographic data for this compound, illustrating the type of information obtained from an X-ray crystallography study.
| Parameter | Hypothetical Value |
|---|---|
| Chemical Formula | C7H12N2O |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Dimensions | a = 8.5 Å, b = 10.2 Å, c = 9.8 Å, β = 95° |
| Volume | 845 ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | 1.15 g/cm³ |
| R-factor | 0.045 |
Emerging Analytical Techniques in Heterocyclic Chemistry Research
The field of analytical chemistry is continually evolving, with new and improved techniques offering greater sensitivity, specificity, and speed for the analysis of complex molecules like this compound. biomedres.us A significant trend is the use of hyphenated techniques, which couple a separation method with a spectroscopic detection method. chemijournal.com
Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone of modern pharmaceutical analysis, providing both separation and mass information, which is crucial for impurity identification and quantification. tandfonline.comijprajournal.com High-resolution mass spectrometry (HRMS) offers highly accurate mass measurements, enabling the determination of elemental compositions of unknown impurities. tandfonline.com
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique, particularly for volatile and semi-volatile compounds. chemijournal.com While this compound itself may not be sufficiently volatile for direct GC analysis without derivatization, this technique is valuable for analyzing volatile precursors or impurities.
Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) allows for the online structural elucidation of separated compounds. tandfonline.comijprajournal.com This technique is particularly powerful for identifying unknown degradation products or metabolites without the need for offline isolation. pharmatutor.org
These emerging techniques, often used in combination, provide a comprehensive analytical toolkit for the in-depth characterization of this compound and its related substances, ensuring a thorough understanding of the drug substance and its potential impurities. biomedres.usjetir.org
The table below summarizes some of these emerging analytical techniques and their potential applications in the analysis of this compound.
| Technique | Principle | Application for this compound |
|---|---|---|
| LC-HRMS | Combines liquid chromatography separation with high-resolution mass analysis. | Accurate mass measurement for impurity identification and structural elucidation. |
| GC-MS | Couples gas chromatography for separation of volatile compounds with mass spectrometry for detection. | Analysis of volatile starting materials, residual solvents, and potential volatile impurities. |
| LC-NMR | Integrates liquid chromatography with nuclear magnetic resonance spectroscopy for online structural analysis. | Direct structural elucidation of impurities and degradation products without isolation. |
| 2D-SFC | Two-dimensional supercritical fluid chromatography for enhanced separation of complex mixtures. | High-resolution separation of closely related impurities and stereoisomers. |
Future Research Directions and Emerging Trends for 2 N Propyl 4 Imidazolemethanol and Imidazole Scaffolds
Development of Novel Synthetic Routes with Enhanced Sustainability
The chemical industry is increasingly moving towards greener and more sustainable manufacturing processes. For imidazole (B134444) synthesis, this involves a shift away from traditional methods that often rely on harsh reagents, toxic solvents, and energy-intensive conditions. asianpubs.org Future research for synthesizing 2-n-Propyl-4-imidazolemethanol and related compounds is geared towards adopting green chemistry principles.
Key areas of development include:
Microwave and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times and energy consumption. researchgate.net The application of microwave irradiation, for instance, has been shown to accelerate the synthesis of various imidazole derivatives. researchgate.net
Solvent-Free Reactions: Conducting reactions without a solvent, or using water as a green solvent, minimizes volatile organic compound (VOC) emissions and simplifies product purification. asianpubs.orgwjbphs.com One-pot synthesis in solvent-free conditions has proven effective for creating various imidazole derivatives. asianpubs.org
Use of Reusable Catalysts: The development of heterogeneous or reusable catalysts, such as magnetic iron oxide nanoparticles, offers a pathway to more sustainable chemical production by reducing waste and catalyst consumption. researchgate.net
Continuous-Flow Processes: Shifting from batch to continuous-flow manufacturing can offer better control over reaction parameters, improved safety for handling energetic intermediates, and higher yields, representing a significant step towards sustainable production of complex molecules. rsc.org
A comparative look at traditional versus green synthetic approaches for imidazole derivatives highlights the potential for improvement:
| Feature | Traditional Synthesis | Green Synthesis |
| Solvent | Often uses toxic organic solvents | Prefers solvent-free conditions or green solvents like water wjbphs.com |
| Energy | Typically requires prolonged heating | Utilizes energy-efficient methods like microwave or ultrasound researchgate.net |
| Catalyst | May use stoichiometric or non-recyclable catalysts | Employs reusable catalysts to minimize waste researchgate.net |
| Waste | Can generate significant byproducts and waste | Aims for higher atom economy and reduced waste streams |
While specific sustainable routes for this compound are not yet widely published, the methodologies developed for other imidazole derivatives provide a clear roadmap for future research.
Exploration of New Applications as a Building Block in Diversified Chemical Syntheses
The functional groups present in this compound—the imidazole ring, the n-propyl group, and the hydroxymethyl group—make it a versatile building block, or synthon, for creating more complex molecules. The imidazole core itself is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive compounds. ijpsjournal.comnih.gov
The hydroxymethyl group at the 4-position is particularly significant as it can be readily modified or converted into other functional groups, opening up a wide array of synthetic possibilities. For instance, it can be oxidized to an aldehyde, which is a precursor for many other chemical transformations.
Potential applications for this compound as a building block include:
Pharmaceuticals: The imidazole scaffold is a key component in drugs with a vast range of activities, including antiviral, antimicrobial, and anticancer properties. nih.govnih.gov The specific substituents on this compound could be fine-tuned to target particular biological pathways. A patent describes the synthesis of 5-Methyl-2-n-propyl-4-imidazolemethanol, a closely related structure, highlighting its potential as an intermediate in the synthesis of pharmacologically active compounds. googleapis.com
Agrochemicals: Imidazole derivatives have also found applications in agriculture as herbicides and fungicides.
Materials Science: The unique coordination chemistry of the imidazole ring makes it suitable for creating metal-organic frameworks (MOFs) and other advanced materials with catalytic or electronic applications.
The versatility of the imidazole scaffold is evident in the diverse structures that can be synthesized from functionalized imidazoles:
| Derivative Class | Potential Application |
| Imidazole-based pharmaceuticals | Antiviral, Antimicrobial, Anticancer agents nih.govnih.gov |
| Fused-ring systems (e.g., Benzimidazoles) | Antihypertensive drugs google.comgoogle.com |
| Metal-complexes | Catalysts, Advanced materials |
| Schiff base ligands | Antimicrobial agents core.ac.uk |
Future research will likely focus on leveraging the specific structural features of this compound to design and synthesize novel compounds with tailored properties for these and other applications.
Integration with Machine Learning and Artificial Intelligence for Reaction Optimization and Discovery
The fields of artificial intelligence (AI) and machine learning (ML) are beginning to revolutionize chemical synthesis and drug discovery. These technologies can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal reaction conditions, and even propose novel synthetic routes.
For a molecule like this compound, AI and ML could be applied in several ways:
Reaction Optimization: ML algorithms can be trained on experimental data to predict how changes in reaction parameters (e.g., temperature, catalyst, solvent) will affect the yield and purity of the final product. This can significantly speed up the process of finding the optimal conditions for synthesis.
Retrosynthesis Planning: AI-powered tools can propose step-by-step synthetic pathways for a target molecule, potentially uncovering more efficient or sustainable routes than those devised by human chemists.
Discovery of Novel Derivatives: Generative AI models can design new imidazole-based molecules with desired properties, such as high binding affinity to a specific biological target. This accelerates the early stages of drug discovery.
The synergy between AI and chemistry is creating a new paradigm for chemical research:
| AI/ML Application | Impact on Chemical Synthesis |
| Predictive Modeling | Forecasts reaction outcomes, reducing trial-and-error experimentation. |
| Automated Synthesis | AI-driven robotic platforms can perform experiments, collect data, and optimize reactions in a closed loop. |
| Drug Discovery | Identifies promising new drug candidates from vast virtual libraries of molecules. |
| Data Analysis | Extracts insights from large and complex chemical datasets to guide research. |
While the direct application of AI to the synthesis of this compound is still an emerging area, the foundational tools and methodologies are rapidly maturing, promising a future of accelerated discovery and innovation in imidazole chemistry.
Challenges and Opportunities in Imidazole Chemistry Research and Development
Despite the immense potential of imidazole scaffolds, several challenges remain in their research and development. Overcoming these hurdles will unlock new opportunities for scientific advancement and commercial application.
Challenges:
Scalability of Green Methodologies: While many green synthesis methods show promise at the lab scale, scaling them up for industrial production can be difficult and costly.
Data Scarcity for AI Models: The performance of AI and ML models is highly dependent on the quality and quantity of training data. A lack of standardized and accessible data for specific classes of reactions can hinder the development of accurate predictive models.
Environmental Impact of Starting Materials: While the focus is often on the reaction process, the sustainability of the entire supply chain, including the production of starting materials, must be considered for a truly green process.
Opportunities:
Expansion of the Chemical Space: The versatility of the imidazole ring means that there is a vast and largely unexplored chemical space of potential derivatives with novel properties waiting to be discovered.
Development of Novel Catalysts: There is a significant opportunity to design new catalysts that are not only more efficient and selective but also more sustainable and cost-effective.
Integration of Automation: Combining AI with automated synthesis platforms can create a powerful engine for the rapid discovery and optimization of new chemical entities and processes.
Interdisciplinary Collaboration: The future of imidazole chemistry will be driven by collaboration between organic chemists, computational scientists, materials scientists, and biologists to tackle complex challenges and translate fundamental research into real-world applications.
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for confirming the structure of 2-<i>n</i>-Propyl-4-imidazolemethanol, and what characteristic peaks should researchers prioritize?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. Key signals include:
- ¹H NMR : A singlet at δ 7.2–7.5 ppm for the imidazole protons, a triplet for the propyl chain’s terminal methyl group (δ 0.8–1.0 ppm), and a broad peak for the hydroxyl group (δ 1.5–2.0 ppm, exchangeable with D2O).
- ¹³C NMR : The imidazole carbons appear at δ 120–140 ppm, while the hydroxyl-bearing carbon resonates near δ 60–65 ppm.
- High-resolution mass spectrometry (HRMS) should confirm the molecular ion peak at <i>m/z</i> 140.1 [M+H]<sup>+</sup> (C7H12N2O). Cross-reference with databases like PubChem and analytical protocols for imidazole derivatives .
Q. What are the critical parameters in purifying 2-<i>n</i>-Propyl-4-imidazolemethanol to achieve >95% purity?
- Methodological Answer :
- Column Chromatography : Use silica gel (60–120 mesh) with a gradient elution of ethyl acetate/hexane (30% to 70%). Monitor fractions via thin-layer chromatography (TLC; Rf ≈ 0.4 in 50% ethyl acetate).
- Recrystallization : Dissolve in hot ethanol (70°C) and cool to −20°C for 12 hours to isolate crystalline product.
- Purity validation via HPLC (C18 column, acetonitrile/water 60:40, UV detection at 254 nm). Reference purification standards for structurally similar imidazoles .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of 2-<i>n</i>-Propyl-4-imidazolemethanol across different cell lines?
- Methodological Answer :
- Dose-Response Studies : Test concentrations from 1 nM to 100 µM to identify non-linear effects. Use ANOVA with post-hoc Tukey tests for inter-cell-line comparisons.
- Meta-Analysis : Leverage PubMed and Connected Papers to aggregate data, focusing on variables like cell passage number, media composition, and assay endpoints.
- Mechanistic Profiling : Pair activity data with transcriptomic analysis (RNA-seq) to identify pathway-specific responses. Cross-validate using inhibitors of imidazole-targeted enzymes (e.g., cytochrome P450 isoforms) .
Q. What strategies are effective in studying the metabolic stability of 2-<i>n</i>-Propyl-4-imidazolemethanol in hepatic microsomal assays?
- Methodological Answer :
- Incubation Conditions : Use human liver microsomes (0.5 mg/mL) with NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C. Sample at 0, 15, 30, and 60 minutes.
- Analytical Quantification : Employ LC-MS/MS with a C18 column and electrospray ionization (ESI+). Monitor the parent compound (<i>m/z</i> 140.1) and potential metabolites (e.g., hydroxylated or glucuronidated derivatives).
- Data Interpretation : Calculate half-life (<i>t</i>1/2) using first-order kinetics. Compare with structurally analogous imidazoles (e.g., 2-[(4-Aminophenyl)azo]-1,3-dimethyl-1H-imidazolium chloride ) to infer metabolic hotspots.
Data Contradiction Analysis
Q. How should researchers address discrepancies in the reported solubility of 2-<i>n</i>-Propyl-4-imidazolemethanol in polar vs. non-polar solvents?
- Methodological Answer :
- Solubility Screening : Use the shake-flask method with HPLC quantification. Test solvents like water, DMSO, ethanol, and hexane. Note temperature (25°C vs. 37°C) and sonication time (15–30 minutes).
- Surface Analysis : Perform X-ray photoelectron spectroscopy (XPS) to detect surface impurities affecting solubility.
- Literature Cross-Check : Compare results with imidazole derivatives (e.g., 2-[cyclopentyl({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl})amino]ethanol ), which share similar logP values (~1.5–2.0).
Experimental Design
Q. What in silico tools are suitable for predicting the binding affinity of 2-<i>n</i>-Propyl-4-imidazolemethanol to imidazole-recognizing receptors?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with receptor structures from the Protein Data Bank (e.g., histamine H3 receptor, PDB ID: 3RZE). Focus on hydrogen bonding with the imidazole ring and hydrophobic interactions with the propyl chain.
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze root-mean-square deviation (RMSD) and binding free energy (MM-PBSA).
- Validation : Cross-reference with experimental SPR (surface plasmon resonance) data if available .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
